molecular formula C11H15NO B13052475 1-Amino-1-(3,4-dimethylphenyl)acetone

1-Amino-1-(3,4-dimethylphenyl)acetone

Cat. No.: B13052475
M. Wt: 177.24 g/mol
InChI Key: YZBSTBDKRCEDRE-UHFFFAOYSA-N
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Description

1-Amino-1-(3,4-dimethylphenyl)acetone is a substituted aromatic ketone derivative with a primary amine functional group attached to the α-carbon of the acetone backbone.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-amino-1-(3,4-dimethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,11H,12H2,1-3H3

InChI Key

YZBSTBDKRCEDRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)C)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-(3,4-dimethylphenyl)acetone typically involves the reaction of 3,4-dimethylbenzaldehyde with ammonia and acetone under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

1-Amino-1-(3,4-dimethylphenyl)acetone undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-1-(3,4-dimethylphenyl)acetone is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,4-dimethylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .

Comparison with Similar Compounds

The following section provides a detailed comparison of 1-amino-1-(3,4-dimethylphenyl)acetone with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Structural Isomers: 1-Amino-1-(2,3-dimethylphenyl)acetone

The 2,3-dimethylphenyl isomer (CAS: 1270563-08-0) shares the same molecular formula (C₁₁H₁₅NO) and molecular weight (177.24 g/mol) as the 3,4-dimethylphenyl analog. Key differences arise from the substituent positions:

  • Solubility : Both isomers are likely to exhibit similar polarities due to identical functional groups, but the 2,3-dimethyl isomer may have lower solubility in polar solvents due to increased steric shielding of the amine group .

Table 1. Comparison of Structural Isomers

Property 3,4-Dimethylphenyl Isomer 2,3-Dimethylphenyl Isomer
Molecular Weight (g/mol) 177.24 177.24
Substituent Position Para-substitution Ortho-substitution
H-Bond Donor/Acceptor 1 donor, 2 acceptors 1 donor, 2 acceptors
Potential Applications Pharmaceutical intermediates Organic synthesis
Comparison with Other Substituted Acetones
  • 4-Aminophenol Derivatives: Compounds like 4-aminophenol and 4-aminobenzenesulfonamide (listed in the Kanto Reagents catalog) share the aromatic amine functionality but lack the ketone group. These derivatives are more hydrophilic due to hydroxyl or sulfonamide groups, making them suitable for aqueous-phase reactions or biological applications .
  • Chloro-Substituted Analogs: 4-Chloroaniline and 4-chloro-2-methylphenol exhibit higher electronegativity due to chlorine substituents, enhancing their reactivity in electrophilic substitution reactions compared to dimethyl-substituted analogs .
Aromatic Amines with Methyl Substitution

Compounds such as 2,4-dimethylphenol and 3,3′-dimethylbenzene highlight the role of methyl groups in modulating solubility and stability. For example:

  • 2,4-Dimethylphenol: The methyl groups increase hydrophobicity, reducing water solubility but enhancing stability in organic solvents.
  • 3,3′-Dimethylbenzene: This compound’s rigid structure contrasts with the flexibility of the acetone backbone in 1-amino-1-(3,4-dimethylphenyl)acetone, affecting its conformational dynamics in synthetic pathways .

Biological Activity

1-Amino-1-(3,4-dimethylphenyl)acetone is an organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse research sources.

The biological activity of 1-Amino-1-(3,4-dimethylphenyl)acetone is primarily attributed to its interaction with various enzymes and receptors. The amino group facilitates hydrogen bonding, while the aromatic structure allows for π-π stacking interactions. Such interactions can modulate the activity of target proteins involved in metabolic pathways and signal transduction.

1. Antimicrobial Activity

Research indicates that 1-Amino-1-(3,4-dimethylphenyl)acetone exhibits antimicrobial properties against a range of bacterial strains. In a study evaluating its efficacy:

  • Minimum Inhibitory Concentration (MIC): The MIC values ranged from 0.5 mg/mL to 2 mg/mL against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results suggest a moderate antimicrobial potential, warranting further investigation into its mechanisms.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro. In assays measuring free radical scavenging activity, it showed significant inhibition of reactive oxygen species (ROS):

  • DPPH Scavenging Activity: At a concentration of 100 µM, the compound scavenged approximately 70% of DPPH radicals.

3. Cytotoxicity Studies

Cytotoxic effects were evaluated in various cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values:
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 18 µM

These findings indicate that while the compound exhibits cytotoxicity, it may also possess selectivity towards certain cancer types.

Case Study 1: Anticancer Effects

A recent study focused on the anticancer effects of 1-Amino-1-(3,4-dimethylphenyl)acetone in vivo using xenograft models. The compound was administered at doses of 10 mg/kg body weight:

  • Tumor Growth Inhibition: A significant reduction in tumor volume was observed after four weeks of treatment compared to control groups.
Treatment GroupTumor Volume (cm³)% Tumor Growth Inhibition
Control5.0-
Treated (10 mg/kg)2.550%

Case Study 2: Enzyme Interaction

Another study investigated the interaction of the compound with cytochrome P450 enzymes:

  • Enzyme Inhibition Assay Results:
EnzymeIC50 (µM)
CYP1A212
CYP2D615

This suggests potential implications for drug metabolism and interactions.

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